2‑Methyl‑2H‑indazole Tautomeric Locking Eliminates 1H/2H Ambiguity – Stability and Predictability Advantage
1H‑Indazole exists as an equilibrating mixture of 1H and 2H tautomers, with the 1H form being 2.3 kcal mol⁻¹ more stable than the 2H form [1]. N2‑Methylation of (2‑Methyl‑2H‑indazol‑5‑yl)methanamine locks the system into a single 2H‑tautomer, abolishing tautomeric exchange. This structural definiteness eliminates the variable hydrogen‑bond donor/acceptor character that plagues 1H‑indazole building blocks, enabling more predictable SAR and cleaner pharmacokinetic profiles in derived lead compounds [2].
| Evidence Dimension | Tautomeric energy difference (ΔG) and number of accessible tautomers |
|---|---|
| Target Compound Data | Single 2H tautomer (locked by N2‑methyl); no interconversion |
| Comparator Or Baseline | 1H‑Indazole: ΔG(1H→2H) = +2.3 kcal mol⁻¹; two interconverting tautomers |
| Quantified Difference | 2.3 kcal mol⁻¹ energy penalty for 2H form in unsubstituted indazole; target compound eliminates this equilibrium entirely |
| Conditions | Gas‑phase and solution‑phase computational and experimental studies on indazole tautomerism (Katritzky et al.) [1] |
Why This Matters
A single tautomeric species avoids the confounding biological readouts and inconsistent metabolic stability observed with 1H‑indazole‑based building blocks, increasing the probability of reproducible lead optimization.
- [1] A. R. Katritzky et al., “The Tautomerism of Heterocycles,” Adv. Heterocycl. Chem., vol. 76, pp. 1–83, 2000. View Source
- [2] J. Elguero, “Tautomerism of Heterocycles: Five‑Membered Rings with Two or More Heteroatoms,” in The Tautomerism of Heterocycles, Academic Press, 1976. View Source
